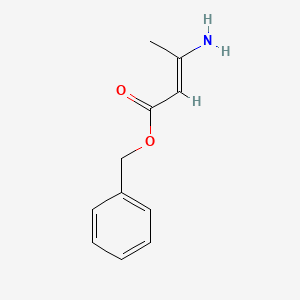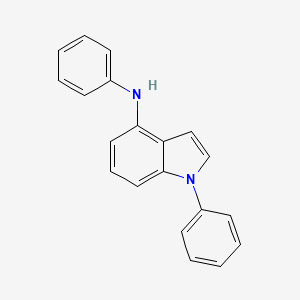
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-chlorophenyl)-1H-quinolin-2-one followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Amino-6-brom-4-(2-chlorphenyl)-1H-chinolin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Dihydrochinolinderivate umwandeln.
Substitution: Halogensubstitutionsreaktionen können das Bromatom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nukleophile Substitution unter Verwendung von Natriumazid oder anderen Nukleophilen.
Hauptprodukte:
- Chinolin-N-Oxide aus Oxidation.
- Dihydrochinolinderivate aus Reduktion.
- Verschiedene substituierte Chinolinderivate aus Halogensubstitution .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-brom-4-(2-chlorphenyl)-1H-chinolin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antiviralen Eigenschaften untersucht.
Medizin: Wird als potenzielles Antitumormittel untersucht, da es mit DNA interagieren und die Zellproliferation hemmen kann.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Materialien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-6-brom-4-(2-chlorphenyl)-1H-chinolin-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:
Molekulare Zielstrukturen: DNA, Enzyme, die an der Zellreplikation beteiligt sind, und mikrobielle Proteine.
Beteiligte Signalwege: Die Verbindung kann in DNA interkalieren und so Replikations- und Transkriptionsprozesse stören.
Ähnliche Verbindungen:
Chinolin: Eine Grundstruktur ähnlich 3-Amino-6-brom-4-(2-chlorphenyl)-1H-chinolin-2-on, jedoch ohne die Amino-, Brom- und Chlorphenylsubstituenten.
Chloroquin: Ein bekanntes Antimalariamittel mit einer Chinolinkernstruktur.
Camptothecin: Ein Antitumormittel mit einer Chinolin-basierten Struktur
Einzigartigkeit: 3-Amino-6-brom-4-(2-chlorphenyl)-1H-chinolin-2-on ist aufgrund seiner spezifischen Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Amino-, Brom- und Chlorphenylgruppen erhöht seine Reaktivität und sein Potenzial für vielfältige Anwendungen .
Wirkmechanismus
The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Quinoline: A basic structure similar to 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one but without the amino, bromo, and chlorophenyl substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and chlorophenyl groups enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C15H10BrClN2O |
|---|---|
Molekulargewicht |
349.61 g/mol |
IUPAC-Name |
3-amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20) |
InChI-Schlüssel |
RXPHLIAWRAZJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B12105532.png)
![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester](/img/structure/B12105540.png)



![4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)

![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
![3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12105634.png)
